
Methyl (1R,3S)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1R,3S)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and its potential use in laboratory experiments.
Applications De Recherche Scientifique
Methyl (Methyl (1R,3S)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have antitumor activity and has been studied as a potential treatment for cancer. It has also been studied for its potential use as an antiviral agent, as it has been shown to inhibit viral replication.
Mécanisme D'action
The mechanism of action of Methyl (Methyl (1R,3S)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate is not fully understood. However, it has been suggested that the compound may inhibit the activity of enzymes involved in DNA synthesis, thereby preventing cell division and leading to cell death.
Biochemical and Physiological Effects:
Methyl (Methyl (1R,3S)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and it has been shown to inhibit the replication of certain viruses. Additionally, it has been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (Methyl (1R,3S)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. Additionally, it has been shown to have significant antitumor and antiviral activity, making it a promising candidate for further research. However, there are also limitations to the use of this compound in laboratory experiments. It has been shown to have cytotoxic effects on normal cells, and it may have limited solubility in certain solvents.
Orientations Futures
There are a number of future directions for research on Methyl (Methyl (1R,3S)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate. One potential direction is to further study its mechanism of action, in order to better understand how it works and how it can be optimized for use in medicinal applications. Another potential direction is to study its potential use in combination with other drugs, in order to enhance its antitumor or antiviral activity. Additionally, further research could be done to investigate its potential use in other areas of medicine, such as immunology or neurology.
Méthodes De Synthèse
Methyl (Methyl (1R,3S)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate can be synthesized by reacting cyclohexanone with pyrimidine-2-amine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with methyl chloroformate to obtain the final product.
Propriétés
IUPAC Name |
methyl (1R,3S)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-17-11(16)9-4-2-5-10(8-9)15-12-13-6-3-7-14-12/h3,6-7,9-10H,2,4-5,8H2,1H3,(H,13,14,15)/t9-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBGCOWJYJYBII-ZJUUUORDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC[C@@H](C1)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (1R,3S)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2864307.png)
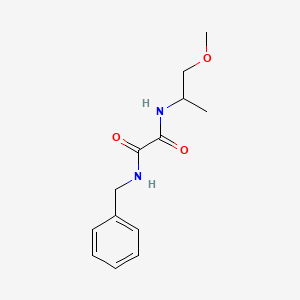
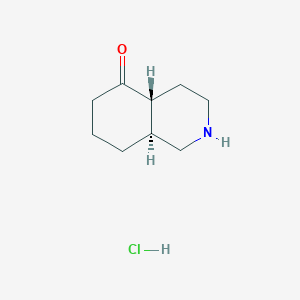
![N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide](/img/structure/B2864313.png)
![2,5-Dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thione](/img/structure/B2864315.png)
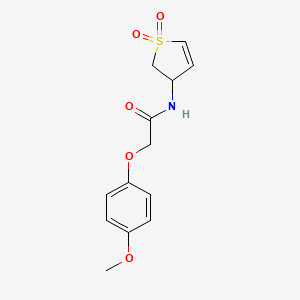


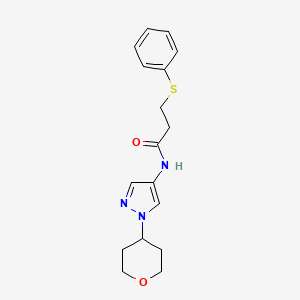
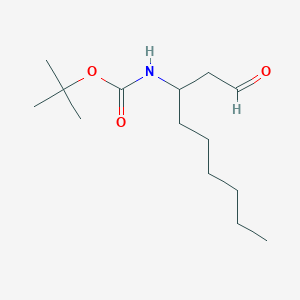
![N-(2-ethoxyphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2864324.png)
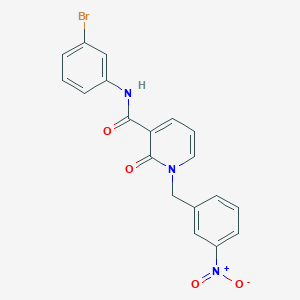
![1-{[2-(4-phenylpiperazino)-1,3-thiazol-5-yl]methyl}-1H-indole](/img/structure/B2864328.png)
![N-phenyl-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2864329.png)